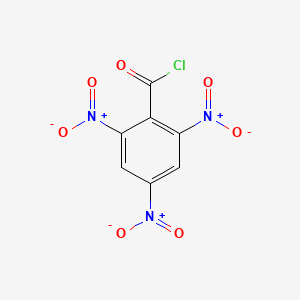

2,4,6-Trinitrobenzoyl chloride

Description

Historical Context and Early Investigations in Polynitroaromatic Chemistry

The study of 2,4,6-trinitrobenzoyl chloride is deeply rooted in the broader history of polynitroaromatic chemistry, which gained significant momentum with the synthesis and investigation of compounds like 2,4,6-trinitrotoluene (B92697) (TNT). Early research into these compounds was often driven by their energetic properties. Investigations into modifying the structure of TNT to enhance its characteristics led to the exploration of its derivatives.

A key pathway to this compound involves the oxidation of TNT to form 2,4,6-trinitrobenzoic acid, which is then chlorinated. smolecule.com This process highlights the compound's origin within the lineage of TNT-related research. The quest for novel energetic materials spurred the synthesis and characterization of numerous polynitroaromatic compounds, with this compound emerging as a critical intermediate in these endeavors.

Significance as a Key Research Intermediate in Organic Synthesis

The true significance of this compound in academic research lies in its utility as a versatile building block in organic synthesis. The high reactivity of the acyl chloride group, amplified by the electron-withdrawing nitro groups, makes it an excellent acylating agent. smolecule.com This property has been exploited in the synthesis of a diverse range of compounds.

One notable application is in the synthesis of other energetic materials. For instance, it is a precursor in the synthesis of 1,1-dinitro-2,2-di(2,4,6-trinitrobenzoyl amino)ethylene, a novel explosive, through its reaction with 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7). sioc-journal.cn Furthermore, it has been used in the creation of energetic plasticizers by reacting it with polymers like glycidyl (B131873) azide (B81097) polymer (GAP). researchgate.net

Beyond the field of energetic materials, this compound serves as a starting material for the synthesis of complex heterocyclic compounds. Research has demonstrated its use in preparing benzoannulated seven- and eight-membered heterocycles, such as dinitro-substituted 1,2,3-triazolo[1,5-a]dibenzo[b,f] Current time information in Bangalore, IN.lookchem.comdiazepin-7-one and 10,11-dihydro-11-(4-chlorophenyl)dibenz[b,g]- Current time information in Bangalore, IN.oxazocin-12-one. mathnet.ru It is also a key reactant in the synthesis of substituted dibenz[b,f] Current time information in Bangalore, IN.lookchem.comoxazepine-11(10H)-ones. acs.org

The reactivity of this compound also extends to its use as a derivatizing agent. The 2,4,6-trinitrobenzoyl (TNB) group can act as a chromophore, facilitating the detection and quantification of molecules to which it is attached using spectroscopic methods. smolecule.com

Chemical Properties and Synthesis

This compound is a yellowish solid with a melting point in the range of 130-135°C. ontosight.ai Its molecular formula is C7H2ClN3O7. nih.gov

The synthesis of this compound is typically achieved through the chlorination of 2,4,6-trinitrobenzoic acid. smolecule.comontosight.ai Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). lookchem.comontosight.ai The precursor, 2,4,6-trinitrobenzoic acid, is often prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). smolecule.com

| Property | Value |

| Molecular Formula | C7H2ClN3O7 |

| Molecular Weight | 275.56 g/mol |

| Melting Point | 130-135°C |

| Appearance | Yellowish solid |

| IUPAC Name | This compound |

| CAS Number | 7500-86-9 |

Data sourced from multiple references. lookchem.comontosight.ainih.gov

Key Reactions in Organic Synthesis

The synthetic utility of this compound is demonstrated in several key reaction types:

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon readily undergoes attack by nucleophiles. This is the basis for its use in acylation reactions, such as the synthesis of amides and esters. For example, its reaction with 1,1-diamino-2,2-dinitroethylene (FOX-7) yields a new explosive. sioc-journal.cn

Synthesis of Heterocycles: It serves as a precursor for various heterocyclic systems through multi-step reaction sequences. These include the formation of dibenz[b,f] Current time information in Bangalore, IN.lookchem.comoxazepin-11(10H)-ones and benzoannulated seven- and eight-membered heterocycles. mathnet.ruacs.org

Synthesis of Energetic Materials: It is a key intermediate in the synthesis of energetic compounds beyond simple acylation products. For instance, it is reacted with oxalyldihydrazide in the synthesis pathway of 5,5'-bis(2,4,6-trinitrophenyl)-2,2'-bi(1,3,4-oxadiazole) (TKX-55). google.comicm.edu.pl

| Reactant | Product Type | Reference |

| 1,1-diamino-2,2-dinitroethylene (FOX-7) | Energetic Material | sioc-journal.cn |

| Glycidyl azide polymer (GAP) | Energetic Plasticizer | researchgate.net |

| N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide | Dibenz[b,f] Current time information in Bangalore, IN.lookchem.comoxazepin-11(10H)-one | acs.org |

| Oxalyldihydrazide | Precursor to TKX-55 | google.comicm.edu.pl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3O7/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11(17)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGGWCCALVNFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225959 | |

| Record name | Benzoyl chloride, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-86-9 | |

| Record name | 2,4,6-Trinitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRINITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQ5NP3QUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 2,4,6 Trinitrobenzoyl Chloride

Classical Synthesis Routes from 2,4,6-Trinitrobenzoic Acid

The direct conversion of 2,4,6-trinitrobenzoic acid to its corresponding acid chloride is a fundamental and well-established approach. This transformation is typically achieved using common chlorinating agents. ontosight.aiarkat-usa.org

Reaction with Thionyl Chloride (SOCl₂)

One of the most prevalent methods for synthesizing 2,4,6-trinitrobenzoyl chloride involves the reaction of 2,4,6-trinitrobenzoic acid with thionyl chloride (SOCl₂). ontosight.aiarkat-usa.org This reaction proceeds by heating a mixture of the carboxylic acid and an excess of thionyl chloride, often under reflux conditions. prepchem.com The excess thionyl chloride can be removed by vacuum distillation after the reaction is complete. prepchem.com The treatment of 2,4,6-trinitrobenzoic acid with SOCl₂ leads to the formation of the respective acid chloride. arkat-usa.org

Reaction with Phosphorus Pentachloride (PCl₅)

An alternative classical method utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. ontosight.aiarkat-usa.org In this procedure, 2,4,6-trinitrobenzoic acid is mixed with PCl₅. orgsyn.org The reaction is often initiated by gentle heating and proceeds with the evolution of hydrogen chloride gas. orgsyn.org Upon completion, a liquid product is formed, from which phosphorus oxychloride, a byproduct, is removed by distillation. orgsyn.org The purity of the reagents, particularly the PCl₅, is crucial for achieving high yields. orgsyn.org The reaction of 2,4,6-trinitrobenzoic acid with PCl₅ yields the corresponding acid chloride. arkat-usa.org

Indirect Synthesis Pathways from 2,4,6-Trinitrotoluene (B92697) (TNT) Precursors

Due to the availability of 2,4,6-trinitrotoluene (TNT), indirect synthetic routes that utilize TNT as a starting material are of significant interest. These pathways typically involve an initial oxidation step to form an intermediate that is subsequently chlorinated.

Oxidation of 2,4,6-Trinitrotoluene to 2,4,6-Trinitrobenzoic Acid

The oxidation of the methyl group of TNT to a carboxylic acid is a key transformation that provides the precursor for the final chlorination step. wikipedia.orgsmolecule.com Various oxidizing agents and conditions have been explored for this conversion.

One method involves the oxidation of TNT using nitric acid at elevated temperatures and pressures, which yields 2,4,6-trinitrobenzoic acid (TNBA). researchgate.netunt.edu The kinetics of this reaction are critical for selective oxidation, with optimal yields of TNBA (70-75%) achieved at a 35-45% conversion of TNT. researchgate.netunt.edu Another established laboratory-scale procedure involves the oxidation of TNT suspended in concentrated sulfuric acid with sodium dichromate or chromic anhydride. orgsyn.orgogarev-online.ru The temperature of this reaction must be carefully controlled to prevent runaway reactions. orgsyn.org Studies have also shown that the addition of boric acid to the chromic anhydride/sulfuric acid system can lead to a highly selective oxidation of TNT to TNBA, with yields up to 95-99%. ogarev-online.ru

| Oxidizing Agent | Conditions | Yield of TNBA |

| Nitric Acid | High temperature and pressure | 70-75% |

| Sodium Dichromate / Sulfuric Acid | 45-55°C | 57-69% |

| Chromic Anhydride / Sulfuric Acid with Boric Acid | - | 95-99% |

Chlorination of 2,4,6-Trinitrobenzyl Alcohol

An alternative indirect route involves the formation and subsequent chlorination of 2,4,6-trinitrobenzyl alcohol. This alcohol can be produced through the oxidation of TNT. The resulting 2,4,6-trinitrobenzyl alcohol can then be converted to this compound. A study has shown that 2,4,6-trinitrobenzyl alcohol can be readily converted to trinitrobenzyl chloride (TNBCl) in the presence of PCl₅. udel.edu

Chemoenzymatic Approaches to Trinitrobenzyl Halides

Emerging research has focused on the development of more environmentally benign synthetic routes, leading to the exploration of chemoenzymatic methods. nih.gov These approaches combine the selectivity of enzymatic reactions with traditional chemical transformations.

Optimization of Synthesis Conditions and Yields in Laboratory Scale

The laboratory-scale synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure both high yield and purity. The primary pathway involves the oxidation of a suitable precursor to form 2,4,6-trinitrobenzoic acid, which is subsequently converted to the target acyl chloride. Research efforts focus on refining each of these stages to maximize efficiency.

Table 1: Laboratory Scale Synthesis of 2,4,6-Trinitrobenzoic Acid from TNT Data sourced from Organic Syntheses, Coll. Vol. 1, p. 543 (1941); Vol. 4, p.78 (1925). orgsyn.org

| Parameter | Value / Condition |

|---|---|

| Starting Material | 2,4,6-Trinitrotoluene (TNT) |

| Oxidizing Agent | Sodium Dichromate (Na₂Cr₂O₇) |

| Medium | Concentrated Sulfuric Acid (H₂SO₄) |

| Reactant Molar Ratio | ~1.6 moles TNT to ~1.8 moles Na₂Cr₂O₇ |

| Reaction Temperature | Maintained at 45–55°C |

| Addition Time | 1–2 hours |

| Stirring Time (Post-addition) | 2 hours |

| Reported Yield | 57–69% |

The second stage is the conversion of the resulting 2,4,6-trinitrobenzoic acid into this compound. This is typically achieved through the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aiorgsyn.org The optimization of this step involves factors like the choice of chlorinating agent, the molar ratio of reactants, and the reaction temperature. For related compounds like p-nitrobenzoyl chloride, excellent yields are reported when the corresponding acid is heated under reflux with an excess of thionyl chloride. orgsyn.org This suggests that a similar approach, using an excess of the chlorinating agent and elevated temperatures, is effective for driving the reaction to completion.

Further research into the reactivity of this compound provides insights into optimizing reaction conditions for its derivatives, which serves as a proxy for understanding the factors influencing its synthesis. A study on the synthesis of 1,1-dinitro-2,2-di(2,4,6-trinitrobenzoyl amino)ethylene, a new explosive created from the reaction of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) with this compound (TNBC), investigated the impact of various parameters on the product yield. researchgate.netsioc-journal.cn The findings from this research highlight the sensitivity of the reaction to molar ratio, temperature, and time, providing a clear model for laboratory-scale optimization. The optimal conditions were determined to be a molar ratio of 1:2.4 (FOX-7 to TNBC) at a temperature of 0°C for 48 hours, which resulted in a high yield of 94%. researchgate.netsioc-journal.cn

Table 2: Optimization of Reaction Conditions for a this compound Derivative Data sourced from "Synthesis of 1,1-Dinitro-2,2-di(2,4,6-trinitrobenzoyl amino)ethylene". researchgate.netsioc-journal.cn

| Parameter | Condition | Resulting Yield |

|---|---|---|

| Molar Ratio (FOX-7:TNBC) | 1:2.4 | 94% |

| Reaction Temperature | 0°C | 94% |

| Reaction Time | 48 hours | 94% |

These findings underscore the importance of meticulous control over reaction variables in the synthesis of this compound and its subsequent products. The optimization at each stage, from the oxidation of the starting material to the final chlorination and derivative synthesis, is essential for achieving high yields and purity in a laboratory setting.

Advanced Chemical Transformations and Derivatization Studies

Synthesis of High-Energy Nitrogen-Rich Compounds

The 2,4,6-trinitrobenzoyl group is a key component in the design of energetic materials due to its high density and positive heat of formation. TNBC serves as a primary building block for introducing this energetic moiety into new molecular structures.

A notable high-energy compound synthesized from TNBC is 1,1-Dinitro-2,2-di(2,4,6-trinitrobenzoyl amino)ethylene. This molecule is formed through the reaction of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) with two equivalents of 2,4,6-trinitrobenzoyl chloride. The synthesis involves the acylation of the amino groups on FOX-7 by the TNBC. Research has been conducted to optimize the reaction conditions to maximize the yield of the final product. The optimal conditions identified involve a specific molar ratio of reactants, controlled temperature, and defined reaction time, achieving a yield as high as 94%.

Table 1: Optimized Reaction Conditions for TNB-DADNE Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (FOX-7:TNBC) | 1:2.4 |

| Reaction Temperature | 0 °C |

| Reaction Time | 48 hours |

The resulting compound, characterized by various spectroscopic methods, incorporates multiple nitro-rich functional groups, contributing to its energetic properties.

This compound is a precursor in the synthesis of the thermally stable explosive 5,5′-Bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole), known as TKX-55. The synthesis pathway involves the preparation of an intermediate, Bis(2,4,6-trinitrobenzoyl)oxalohydrazide. This intermediate is synthesized by the reaction of oxalohydrazide with two equivalents of TNBC. The acyl chloride groups of TNBC react with the amino groups of oxalohydrazide to form a stable diamide. This intermediate is then subjected to a cyclization reaction to form the final bi(1,3,4-oxadiazole) ring system of TKX-55. The final product, TKX-55, is noted for its excellent thermal stability and detonation properties. researchgate.netchemicalbook.com

Derivatization for Functional Material Development

The reactivity of TNBC allows for its use in modifying existing polymers or synthesizing new ones, thereby creating functional materials with specific desired characteristics.

Table 2: Derivatization of GAP with TNBC

| Precursor Polymer | Reagent | Functional Group Reacted | Resulting Functional Group | Product |

|---|

Beyond specific examples, TNBC is a versatile monomer for creating a range of polymeric materials. Its difunctional reactivity (related to the acyl chloride group and potential reactions on the aromatic ring) allows for its incorporation into polymer backbones. For example, it can be reacted with diamines to form polyamides or with diols to form polyesters through condensation polymerization. The incorporation of the trinitrophenyl group into the polymer chain imparts unique thermal and energetic properties to the resulting material. The general feasibility of converting nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) into monomers for condensation polymers provides a basis for these synthetic strategies. rsc.org

Strategies for Introducing Specific Functional Moieties via Derivatization

The primary strategy for using TNBC in derivatization relies on the high reactivity of its acyl chloride functional group toward nucleophiles. This allows for the direct introduction of the 2,4,6-trinitrobenzoyl moiety onto a wide variety of substrate molecules. This functional moiety is strongly electron-withdrawing and energetically rich. By covalently attaching this group, the chemical and physical properties of the parent molecule can be significantly altered, for instance, by increasing its energy density or modifying its electronic characteristics. This approach is applicable to small molecules, polymer surfaces, and the chain ends of prepolymers containing suitable nucleophilic groups.

Table 3: General Derivatization Reactions using TNBC

| Nucleophilic Functional Group | Substrate Type | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Primary Amine (-NH₂) | Small Molecule / Polymer | Acylation | Amide |

| Secondary Amine (-NHR) | Small Molecule / Polymer | Acylation | Amide |

| Alcohol (-OH) | Small Molecule / Polymer | Esterification | Ester |

Applications in Advanced Materials Research

Precursor in Insensitive High Explosives (IHE) Development

2,4,6-Trinitrobenzoyl chloride is a significant intermediate in the synthesis of modern insensitive high explosives (IHE). These materials are designed for enhanced safety, requiring a strong stimulus to detonate, thus reducing the risk of accidental explosion. The compound's role is critical in constructing complex molecules that possess both high energy content and remarkable thermal stability.

Role in Hexanitrostilbene (HNS) Synthesis

Hexanitrostilbene (HNS) is a prominent heat-resistant explosive known for its high thermal stability, making it suitable for applications in aerospace devices and space programs. A review of the synthesis of HNS indicates that the most common precursors are 2,4,6-trinitrotoluene (B92697) (TNT) or 2,4,6-trinitrobenzyl chloride. rsc.org

Common methods for HNS synthesis include the oxidative coupling of TNT using agents like sodium hypochlorite. elsevierpure.com Another established route involves the treatment of 2,4,6-trinitrobenzyl chloride with bases. dntb.gov.ua The available research literature does not describe a direct synthesis pathway for Hexanitrostilbene (HNS) utilizing this compound as a starting material.

Contribution to TKX-55 and Related Thermally Stable Energetic Materials

A significant application of this compound is its role as a key precursor in the synthesis of 5,5'-bis(2,4,6-trinitrophenyl)-2,2'-bi(1,3,4-oxadiazole), known as TKX-55. nih.govresearchgate.net TKX-55 is a highly promising thermally stable explosive that exhibits outstanding detonation properties and low sensitivity to mechanical stimuli like impact and friction. nih.gov

The synthesis of TKX-55 is a multi-step process that begins with commercially available 2,4,6-trinitrotoluene (TNT). The process involves the following key steps:

Oxidation: TNT is oxidized to form 2,4,6-trinitrobenzoic acid.

Chlorination: The 2,4,6-trinitrobenzoic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphoryl chloride, to produce this compound. researchgate.net

Reaction with Oxalyldihydrazide: The resulting this compound is reacted with oxalyldihydrazide. researchgate.net

Cyclization: The intermediate product from the previous step undergoes cyclization to form the final TKX-55 molecule. researchgate.net

TKX-55 is noted for its superior performance characteristics compared to other heat-resistant explosives like HNS. researchgate.net It possesses a higher detonation velocity and pressure, indicating greater explosive power, while maintaining a high decomposition temperature, which is a measure of its thermal stability. nih.govresearchgate.net The inclusion of the 1,3,4-oxadiazole (B1194373) heterocyclic moieties contributes to a higher heat of formation compared to HNS. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,4,6 Trinitrobenzoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction mechanisms of molecules containing the 2,4,6-trinitrophenyl group. These studies provide insights into the electronic rearrangements that occur during a chemical reaction. For instance, DFT calculations can be used to evaluate the degradation mechanisms of complex molecules, with computed activation energies often showing excellent correlation with experimental data.

In the context of derivatives of 2,4,6-Trinitrobenzoyl chloride, DFT studies have been instrumental in elucidating mechanistic details. For example, in nitrile-forming elimination reactions from (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes, the presence of the strongly electron-withdrawing 2,4,6-trinitrophenyl group was found to change the reaction mechanism from E2 to an irreversible E1cb ((E1cb)irr) mechanism. scispace.com This shift is attributed to the enhanced ability of the trinitrophenyl group to stabilize the negative charge that develops on the β-carbon during the reaction. scispace.com DFT has also been employed to investigate the alkaline hydrolysis of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), where it helps in calculating reaction energies and activation barriers for proposed mechanisms. researchgate.net

A chemical reaction proceeds from reactants to products through one or more high-energy states known as transition states, which represent the energy maximum along a reaction coordinate. reddit.comyoutube.com These states are transient and cannot be isolated. reddit.comyoutube.com In contrast, an intermediate is a more stable species that exists in a local energy minimum between two transition states and can potentially be isolated. reddit.comyoutube.com

DFT calculations are crucial for characterizing the structures and energies of both transition states and intermediates. In the elimination reactions of (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes, the transition state was found to be more reactant-like due to the powerful electron-withdrawing nature of the 2,4,6-trinitrophenyl group. scispace.com This group stabilizes the developing negative charge so effectively that less charge needs to be transferred to break the Nα-O bond, resulting in a transition state that is less sensitive to the base strength. scispace.com For reactions involving nitrated aromatic rings, Meisenheimer complexes are common intermediates that can be investigated computationally. researchgate.net DFT combined with molecular dynamics simulations has been used to study the formation of these complexes during the hydrolysis of TNT. researchgate.net

Computational studies on TNT hydrolysis have evaluated several potential pathways, including Meisenheimer complex formation, nucleophilic aromatic substitution, and proton abstraction. researchgate.net By calculating the activation barriers for each, it was determined that Meisenheimer complex formation and proton abstraction from the methyl group are the most kinetically favorable initial steps. researchgate.net Similarly, for the elimination reactions involving the 2,4,6-trinitrophenyl group, the change in the β-aryl group from a 2,4-dinitrophenyl to a 2,4,6-trinitrophenyl resulted in a more than 470-fold increase in the reaction rate. scispace.com This dramatic rate enhancement, predicted and explained by the energetics derived from theoretical studies, confirmed the shift in the reaction pathway to the (E1cb)irr mechanism. scispace.com

Molecular Dynamics (MD) Simulations of Chemical Transformations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulations focusing on the chemical transformations of this compound are not widely documented, quantum-based MD is a vital tool for studying the detonation and decomposition of structurally related energetic materials, such as 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB). mdpi.comnih.gov These simulations can reveal the dynamic evolution of condensed-phase materials under extreme conditions of temperature and pressure. mdpi.comnih.gov

For example, MD simulations of TATB detonation have been used to study the formation and structural properties of nano-carbon materials that are produced. mdpi.comnih.gov These simulations show the dynamic process of carbon condensation and the formation of various structures, including graphene-like sheets and diamond-like clusters. mdpi.comnih.gov The simulations can track the transition from sp2-hybridized carbon to sp3-hybridized carbon under high pressure, providing insight into the nucleation mechanism of nanodiamonds during detonation. nih.gov Such computational techniques offer a window into the complex, rapid chemical transformations that derivatives of this compound would undergo during decomposition or detonation.

Theoretical Calculations of Thermochemical and Detonation Properties of Derivatives

Theoretical calculations are essential for predicting the performance of new energetic materials, as experimental determination can be difficult and hazardous. researchgate.net Quantum mechanical simulations can be used to evaluate the thermochemical properties of these compounds. researchgate.net For derivatives of this compound, computational codes are used to estimate key detonation parameters.

One such derivative, 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been studied computationally. Using the EXPLO 5 software, key detonation properties were calculated. mdpi.com The results indicate that TNBD has detonation properties slightly superior to those of the standard high-energy material tetryl. mdpi.com The calculated detonation velocity and pressure for TNBD were found to be significantly higher than those for other common energetic materials like TNT. mdpi.com These theoretical predictions suggest that TNBD could be a promising thermostable high-energy and -density material (HEDM). mdpi.com

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

|---|---|---|---|

| TNBD | 1.85 | 7727 | 278 |

| Tetryl | 1.71 | Not specified | 260 |

| Tetryl | 1.614 | 7570 | 226.4 |

| TNT | Not specified | Not specified | Not specified |

| DNAN | Not specified | Not specified | Not specified |

| TNAN | Not specified | Not specified | Not specified |

Analytical Research Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2,4,6-trinitrobenzoyl chloride, utilizing the interaction of electromagnetic radiation with the molecule to elucidate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: Due to the symmetrical nature of the this compound molecule, the two protons on the aromatic ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to exhibit a single, distinct signal (a singlet) for these aromatic protons. The precise chemical shift would be influenced by the strong electron-withdrawing effects of the three nitro groups and the benzoyl chloride moiety. In studies where this compound is used as a reagent, the NMR spectra of the resulting products show the disappearance of the reactant's signals and the appearance of new, characteristic peaks. icm.edu.pl

¹³C NMR: The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. It is expected to show distinct signals for each unique carbon atom in the molecule: the carbonyl carbon of the acid chloride, the three carbons bearing nitro groups (C2, C4, C6), the two carbons bearing hydrogen atoms (C3, C5), and the carbon atom to which the carbonyl group is attached (C1). The chemical shifts are significantly influenced by the attached functional groups. Characterization of products synthesized from this compound consistently involves ¹³C NMR to confirm the formation of new covalent bonds. researchgate.netresearchgate.netresearchgate.net

Table 1: Expected NMR Spectral Data for this compound

| Nucleus | Expected Signal Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Singlet | > 8.5 | Represents the two equivalent aromatic protons, shifted downfield due to strong electron-withdrawing groups. |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum serves as a unique molecular fingerprint.

Key characteristic absorption bands expected for this compound include:

C=O Stretch: A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the carbonyl group in an acid chloride.

NO₂ Stretches: Two strong and distinct bands are expected for the nitro groups: one for the asymmetric stretch (around 1520-1560 cm⁻¹) and another for the symmetric stretch (around 1340-1370 cm⁻¹).

C-Cl Stretch: A band corresponding to the carbon-chlorine bond of the acid chloride is expected in the fingerprint region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

FT-IR is routinely used to confirm the identity of products synthesized from this compound by observing the disappearance of the characteristic C-Cl and C=O bands of the acid chloride and the appearance of new bands corresponding to the newly formed functional group (e.g., amide or ester). researchgate.netresearchgate.netresearchgate.netuni-muenchen.de

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acid Chloride) | Stretch | 1750 - 1815 | Strong |

| NO₂ (Nitro Group) | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ (Nitro Group) | Symmetric Stretch | 1340 - 1370 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Due to the presence of the highly conjugated aromatic system and multiple nitro groups (chromophores), this compound is expected to absorb strongly in the UV region of the electromagnetic spectrum. This property is useful for quantitative analysis and for monitoring the progress of a reaction, as the consumption of the starting material will lead to a decrease in its characteristic absorbance. While specific spectra for the chloride are not detailed in the provided sources, the UV-Vis characterization of its reaction products is a common practice to confirm the structural changes in the chromophoric system. researchgate.netresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns. The monoisotopic mass of this compound (C₇H₂ClN₃O₇) is approximately 274.958 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) corresponding to this mass would be observed. Common fragmentation pathways would likely involve the loss of the chlorine atom (Cl), the carbonyl group (CO), or one or more nitro groups (NO₂).

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with liquid chromatography, which allows for the analysis of thermally labile molecules. It is frequently employed to characterize the products of reactions involving this compound, confirming their molecular weights and providing data for molecular formula determination. researchgate.netresearchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and purity assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring its reactions. Due to its aromatic nature, a reversed-phase HPLC method is typically employed.

A standard HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating nitroaromatic compounds. researchgate.net

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used to elute the compound from the column.

Detection: Given its strong UV absorbance, a UV-Vis detector is highly effective. Detection is often carried out at a wavelength between 240 nm and 254 nm, where nitroaromatic compounds exhibit strong absorbance. researchgate.net

This HPLC-UV/Vis method allows for the separation of the target compound from starting materials, by-products, and impurities, enabling accurate quantitative analysis and purity determination. researchgate.net

Table 3: Typical HPLC-UV/Vis Conditions for Analysis of Nitroaromatic Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm) | Provides good separation for nonpolar to moderately polar compounds like nitroaromatics. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent system for reversed-phase chromatography, allowing for adjustable polarity. researchgate.net |

| Detection | UV Absorbance at ~252 nm | Nitroaromatic compounds have strong chromophores that absorb in this UV range, providing high sensitivity. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for the analysis of related nitroaromatic compounds, such as the environmental transformation products of 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.

Research into the analysis of TNT and its derivatives often employs GC-MS to characterize complex mixtures. researchgate.net The thermal lability of many explosive substances necessitates careful selection of analytical conditions, such as the GC column length and temperature programming. researchgate.net While shorter columns (15 m) are traditionally used for thermolabile explosives, methods have been developed using longer columns (30-60 m) to enhance separation efficiency for a broader range of analytes. researchgate.netthermofisher.com

The process typically involves injecting a sample solution, often in a solvent like dichloromethane, into the GC system. The compounds are separated based on their volatility and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each compound that allows for its definitive identification.

Detailed research findings for the GC-MS analysis of related nitroaromatic compounds are presented in the table below.

Table 1: GC-MS Parameters for Analysis of Related Nitroaromatic Compounds

| Parameter | Value | Source |

|---|---|---|

| Instrument | Thermo Scientific™ TRACE 1310™ GC linked to TSQ 9000 triple quadrupole MS | thermofisher.com |

| Column | Thermo Scientific™ TraceGOLD™ TG-5-SilMS | thermofisher.com |

| Column Dimensions | 60 m length x 0.25 µm inner diameter x 0.25 mm film thickness | thermofisher.com |

| Injection Mode | Splitless | researchgate.net |

| Temperature Program | 50°C to 270°C at 4°C/min, hold for 5 min at 270°C | researchgate.net |

| Application | Analysis of semivolatile analytes including TNT transformation products | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives

In the synthesis of novel energetic materials, where this compound may be used as a reagent, XRD is crucial for unequivocal structure confirmation of the resulting crystalline products. For example, large single crystals of derivative compounds suitable for X-ray crystallography can be grown via slow evaporation from a solvent like dichloromethane. researchgate.net

The analysis of a closely related compound, 2,4,6-Trinitrochlorobenzene (TNCB), illustrates the type of data obtained from XRD. A single crystal of TNCB was cultivated from an acetone (B3395972) solution and analyzed by X-ray diffraction. researchgate.net The study determined its crystal system, space group, and precise cell parameters. researchgate.net This level of structural detail is vital for understanding the structure-property relationships in these energetic materials.

Table 2: Crystallographic Data for the Related Compound 2,4,6-Trinitrochlorobenzene

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/c | researchgate.net |

| a | 1.2501(1) nm | researchgate.net |

| b | 0.6803(1) nm | researchgate.net |

| c | 1.1038(1) nm | researchgate.net |

| β | 102.842(9)° | researchgate.net |

| Volume (V) | 0.91526(15) nm³ | researchgate.net |

| Calculated Density (Dc) | 1.797 g/cm³ | researchgate.net |

Thermal Analysis Techniques in Reaction Investigation, e.g., Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. slideshare.netabo.fi Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are particularly valuable for investigating reactions involving this compound, providing insights into the thermal stability and decomposition behavior of its products. slideshare.neteag.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. abo.fiprimeprocesssafety.com This technique detects exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as melting, crystallization, or decomposition. primeprocesssafety.com

In the investigation of reactions with this compound (TNBC), these methods are applied to characterize the resulting products. For instance, a new explosive, 1,1-dinitro-2,2-di(2,4,6-trinitrobenzoyl amino)ethylene, was synthesized by reacting 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) with TNBC. researchgate.net The thermal stability of this new compound was subsequently studied using DTA. The DTA curve showed a distinct decomposition peak, providing critical data on its thermal behavior. researchgate.net

Table 3: Thermal Analysis Data for a Derivative of this compound

| Analytical Technique | Finding | Value | Source |

|---|

| Differential Thermal Analysis (DTA) | Peak decomposition temperature of 1,1-dinitro-2,2-di(2,4,6-trinitrobenzoyl amino)ethylene | 167 °C | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2,4,6-trinitrobenzoyl chloride in laboratory settings?

Methodological Answer: this compound is typically synthesized via nitration of benzoyl chloride derivatives or hydrolysis of trinitrotoluene (TNT) precursors. For example:

- Direct synthesis involves reacting 2,4,6-trinitrobenzoic acid (TNBA) with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. The reaction is monitored via TLC until completion, followed by vacuum distillation to isolate the product .

- Alternative route : TNBA can be converted to methyl 2,4,6-trinitrobenzoate using dimethyl sulfate, followed by methoxy substitution in methanol/sodium methoxide (54% yield). Subsequent hydrolysis yields the acid, which is treated with SOCl₂ to form the acyl chloride .

Q. Key Considerations :

- Use moisture-free conditions to prevent hydrolysis.

- Purification via column chromatography (neutral alumina, benzene-methanol eluent) improves purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and splash goggles. Use a fume hood to avoid inhalation of corrosive vapors .

- Emergency measures :

- Skin contact: Immediately rinse with water for 15 minutes and remove contaminated clothing .

- Eye exposure: Flush with saline solution for 20 minutes; seek medical attention .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .

Q. Hazard Table :

| Hazard Type | GHS Classification | Preventive Measures |

|---|---|---|

| Skin corrosion | Category 1B | Use impermeable gloves |

| Severe eye damage | Category 1 | Chemical goggles required |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic C=O (1770–1810 cm⁻¹) and NO₂ (1530–1350 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR in CDCl₃ reveals aromatic proton environments (δ 8.5–9.0 ppm for nitro-substituted benzene) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 291.95 for C₇H₂ClN₃O₇) .

Validation : Cross-reference with X-ray crystallography (e.g., space group P1, unit cell parameters a = 8.25 Å) for structural confirmation .

Advanced Research Questions

Q. What mechanistic insights explain nucleophilic substitution reactions in this compound?

Methodological Answer:

Q. How is this compound utilized in supramolecular chemistry?

Methodological Answer:

- Catenane/Rotaxane synthesis : React with tert-butylamine in benzene to form Ar-tert-butyl-2,4,6-trinitrobenzamide (mp 244°C), a precursor for interlocked molecular architectures .

- Optimization : Purify via dual-column chromatography (benzene-methanol, 9:1) to remove unreacted amine .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

- Stability :

- Acidic conditions : Hydrolyzes to 2,4,6-trinitrobenzoic acid (half-life <1 hr at pH <3).

- Alkaline conditions : Rapid degradation via SN2 displacement (avoid NaOH/KOH) .

- Thermal analysis : DSC shows exothermic decomposition above 150°C; store below 30°C .

Q. What role does this compound play in coordination chemistry?

Methodological Answer:

Q. What environmental precautions are required for waste containing this compound?

Methodological Answer:

- Disposal : Neutralize with saturated NaHCO₃, adsorb onto vermiculite, and incinerate in EPA-approved facilities .

- Ecotoxicity : LC₅₀ (fish) <1 mg/L; classify as hazardous waste under CERCLA .

Q. How does its reactivity compare to other nitro-substituted benzoyl chlorides?

Methodological Answer:

Q. What crystallographic data are available for derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.